Welcome to the BenchChem Online Store!
molecular formula C4H8F3NO B2622127 2-amino-4,4,4-trifluoro-1-Butanol CAS No. 497165-91-0

2-amino-4,4,4-trifluoro-1-Butanol

Cat. No. B2622127
M. Wt: 143.109
InChI Key: CYRIDDDXXMMLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08039460B2

Procedure details

Lithium aluminum hydride (1 M in ether; 2.32 mL, 2.32 mmol) was added to 1-ethoxy-4,4,4-trifluoro-1-oxobutan-2-aminium chloride (205 mg, 0.928 mmol) in ether (15 mL). After 1.5 h, the mixture was treated sequentially with water (0.085 mL), 15% sodium hydroxide (0.085 mL), water (0.255 mL), then filtered through celite and concentrated to give the title compound. MS 144.0 (M+1).
Quantity
2.32 mL
Type
reactant
Reaction Step One
Name
1-ethoxy-4,4,4-trifluoro-1-oxobutan-2-aminium chloride
Quantity
205 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.085 mL
Type
reactant
Reaction Step Two
Quantity
0.085 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.255 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].C([O:10][C:11](=O)[CH:12]([NH3+:18])[CH2:13][C:14]([F:17])([F:16])[F:15])C.O.[OH-].[Na+]>CCOCC>[NH2:18][CH:12]([CH2:13][C:14]([F:17])([F:16])[F:15])[CH2:11][OH:10] |f:0.1.2.3.4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
2.32 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
1-ethoxy-4,4,4-trifluoro-1-oxobutan-2-aminium chloride
Quantity
205 mg
Type
reactant
Smiles
[Cl-].C(C)OC(C(CC(F)(F)F)[NH3+])=O
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.085 mL
Type
reactant
Smiles
O
Name
Quantity
0.085 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.255 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC(CO)CC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.